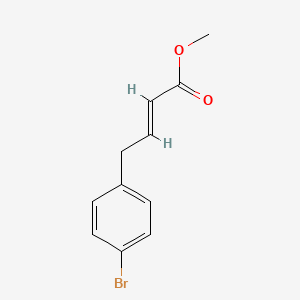
tert-Butyl 3,3-dimethyl-2-oxoindoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL 3,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its tert-butyl ester group and a 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and tert-butyl esters.
Reaction Conditions: The key steps include the formation of the indole core, followed by the introduction of the tert-butyl ester group. Common reagents used in these reactions include tert-butyl chloroformate and dimethylformamide (DMF) as a solvent.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of TERT-BUTYL 3,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
TERT-BUTYL 3,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
TERT-BUTYL 3,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of TERT-BUTYL 3,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
3,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE: Lacks the tert-butyl ester group but shares the core indole structure.
TERT-BUTYL 2-OXO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE: Similar structure but without the 3,3-dimethyl substitution.
Uniqueness
TERT-BUTYL 3,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOLE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
tert-butyl 3,3-dimethyl-2-oxoindole-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-14(2,3)19-13(18)16-11-9-7-6-8-10(11)15(4,5)12(16)17/h6-9H,1-5H3 |
InChIキー |
VYYVRUKXHBMICL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C1=O)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)







